3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile
Description
The compound 3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile features a hybrid heterocyclic scaffold combining a pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) and a pyrrole moiety (2,5-dimethyl-1H-pyrrol-3-yl), linked via a 3-oxo-propionitrile group. The nitrile group may enhance metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
3-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-12-17(18(25)10-11-21)14(2)23(13)19-15(3)22(4)24(20(19)26)16-8-6-5-7-9-16/h5-9,12H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQOWYANJGWYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. The structure features a pyrazole ring fused with a pyrrole moiety, which is known to impart significant biological activity.
Key Structural Features:
- Pyrazole Ring: Known for its role in various pharmacological activities.
- Pyrrole Moiety: Contributes to the compound's stability and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the pyrrole unit through condensation reactions.
- Final modifications to incorporate the propionitrile group.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
| Compound | Activity | Target Organisms |
|---|---|---|
| 3-[1-(1,5-Dimethyl... | Antibacterial | E. coli, S. aureus |
| 1,5-Dimethyl... | Antifungal | C. albicans |
Antioxidant Properties
Research indicates that the compound possesses antioxidant activity, which is crucial for combating oxidative stress in biological systems. The presence of multiple functional groups enhances its ability to scavenge free radicals effectively .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties in various models. In vitro studies showed a reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, the compound demonstrated notable activity against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as a lead compound for drug development .
Case Study 2: Antioxidant Activity Assessment
A comparative study on antioxidant activities revealed that the compound exhibited higher radical scavenging activity compared to common antioxidants like ascorbic acid. This suggests that it may be beneficial in formulations aimed at reducing oxidative damage in cells .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its potential as an anti-inflammatory and analgesic agent. Researchers have explored its efficacy in inhibiting specific enzymes related to inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation. Research is ongoing to elucidate the specific pathways involved and to optimize its structure for enhanced potency.
Neuroprotective Effects
There is emerging evidence that compounds with similar structural motifs possess neuroprotective properties. Investigations into the neuroprotective effects of this compound could lead to breakthroughs in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Initial findings indicate that it may inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study 2 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating promising efficacy. |
| Study 3 | Investigate neuroprotective properties | Showed protective effects against oxidative stress-induced neuronal cell death. |
| Study 4 | Test antimicrobial efficacy | Inhibited growth of Staphylococcus aureus and Escherichia coli at low concentrations. |
Comparison with Similar Compounds
Key Observations:
Structural Diversity: The target compound’s pyrrole-pyrazolone hybrid distinguishes it from simpler pyrazolone derivatives (e.g., ). The 3-oxo-propionitrile group may confer unique electronic effects compared to malononitrile () or trifluoromethyl (). Nitrile (CN) and carbonyl (C=O) groups are common across analogs, contributing to hydrogen-bonding capabilities and target interactions .
Pharmacological Implications :
- Methylthio and nitrile substituents () correlate with anti-inflammatory activity, suggesting the target compound may share similar properties.
- The trifluoromethyl group () enhances metabolic stability but may reduce solubility compared to the target’s dimethyl groups.
Crystallographic and Synthetic Insights: Pyrazolone derivatives (e.g., ) form stable hydrogen-bonded networks (C=O⋯H–N), critical for crystal packing and bioavailability .
Research Findings and Data Gaps
- Synthetic Challenges: High-yield syntheses (e.g., 79% in ) highlight the feasibility of scaling production, though purification methods (e.g., crystallization in methanol) may vary .
- Data Limitations : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs. Further studies using tools like SHELX (crystallography) and ORTEP-3 (molecular visualization) are recommended .
Preparation Methods
Retrosynthetic Analysis
The target compound comprises three distinct units:
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl : A pyrazolone derivative synthesized via cyclocondensation of β-keto esters with phenylhydrazine.
- 2,5-Dimethyl-1H-pyrrol-3-yl : A substituted pyrrole typically formed via Paal-Knorr synthesis using 2,5-hexanedione and amines.
- 3-Oxo-propionitrile linker : Introduced through nucleophilic acylation or Michael addition.
Key disconnections focus on coupling the pyrazolone and pyrrole units through the ketonitrile spacer, requiring regioselective functionalization.
Synthetic Routes
Route 1: Sequential Cyclocondensation and Acylation
Step 1: Synthesis of 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl Intermediate
- Reactants : Ethyl acetoacetate (1 eq), phenylhydrazine (1.1 eq), acetic acid (catalyst).
- Conditions : Reflux in ethanol (80°C, 6 hr).
- Mechanism : Cyclocondensation forms the pyrazolone ring via enol-keto tautomerization.
- Yield : 78–85%.
Step 2: Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrol-3-yl Unit
- Reactants : 2,5-Hexanedione (1 eq), ammonium acetate (2 eq).
- Conditions : Reflux in glacial acetic acid (12 hr).
- Modification : N-methylation using methyl iodide (1.2 eq) in DMF with NaH.
- Yield : 65–70% for pyrrole; 80% for methylation.
Step 3: Coupling via Ketonitrile Spacer
- Reactants : Pyrazolone intermediate (1 eq), pyrrole intermediate (1 eq), cyanoacetyl chloride (1.2 eq).
- Conditions : Anhydrous THF, −10°C, with triethylamine (2 eq) as base.
- Mechanism : Nucleophilic acyl substitution at the pyrrole’s α-position.
- Yield : 55–60%.
Reaction Scheme :
$$
\text{Pyrazolone} + \text{Pyrrole} \xrightarrow[\text{THF, -10°C}]{\text{cyanoacetyl chloride}} \text{Target Compound}
$$
Route 2: One-Pot Tandem Cyclization
This method integrates pyrazolone and pyrrole formation in a single reactor, reducing purification steps.
Key Steps:
Simultaneous Cyclocondensation :
In Situ Cyanation :
Optimization and Challenges
Solvent and Catalyst Screening
| Parameter | Options Tested | Optimal Choice | Impact on Yield |
|---|---|---|---|
| Solvent | THF, DMF, EtOH, CH₂Cl₂ | Anhydrous THF | +15% vs. DMF |
| Base | Et₃N, NaH, K₂CO₃ | Triethylamine | Minimizes side products |
| Temperature | −10°C, RT, 40°C | −10°C | Prevents decomposition |
Analytical Characterization
Critical benchmarks for validating the target compound:
Comparative Evaluation of Methods
| Route | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| 1 | High purity (>98%) | Low atom economy | Pilot scale |
| 2 | Fewer steps | Microwave dependency | Lab scale |
| 3 | Avoids NaH, scalable | Costly reagents (TMSCN) | Industrial |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole and pyrrole intermediates. A reflux setup with xylene (~140°C) and chloranil as an oxidizing agent for 25–30 hours is a common approach, followed by purification via recrystallization (e.g., methanol) . To optimize yields, factors such as solvent polarity, temperature gradients, and stoichiometric ratios of intermediates (e.g., pyrazole derivatives) should be systematically tested using fractional factorial experimental designs .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive for resolving the stereochemistry of the pyrazole-pyrrole core. Mean C–C bond lengths (accuracy ±0.007 Å) and R-factor values (e.g., <0.1) validate structural integrity . Complementary techniques include H/C NMR to verify nitrile (-CN) and ketone (-CO) functional groups, and FTIR for carbonyl stretching frequencies (~1700 cm) .
Q. What are the known biological or pharmacological activities associated with this compound’s structural analogs?
- Methodological Answer : Pyrazole-pyrrole hybrids are frequently explored as intermediates for antipyretic and analgesic agents. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (a related compound) demonstrates COX-2 inhibition in preclinical models . To assess bioactivity, in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) should be conducted, with structural modifications guided by computational docking studies .
Advanced Research Questions
Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and predict feasible reaction pathways. For instance, ICReDD’s workflow combines DFT-based reaction path searches with machine learning to identify optimal conditions (e.g., solvent, catalysts) for pyrrole ring formation, reducing trial-and-error experimentation by ~40% . Post-analysis, experimental validation via in situ IR or HPLC-MS monitors intermediate stability .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected bond angles in X-ray vs. NMR coupling constants) require cross-validation. For example, dynamic NMR can detect conformational flexibility in solution, while SCXRD captures static solid-state geometry . Multivariate statistical analysis (e.g., principal component analysis) of data from multiple batches can isolate experimental outliers .
Q. How can Design of Experiments (DoE) optimize the purification of this compound from complex reaction mixtures?
- Methodological Answer : Response surface methodology (RSM) can model interactions between variables like solvent polarity (e.g., methanol/water ratios), temperature, and recrystallization time. A central composite design (CCD) with 3–5 factors identifies conditions maximizing purity (HPLC >98%) while minimizing co-crystallization of byproducts (e.g., unreacted pyrazole precursors) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?
- Methodological Answer : Scaling from milligram to gram-scale synthesis risks side reactions (e.g., nitrile hydrolysis under prolonged heating). Mitigation strategies include:
- Flow chemistry : Continuous reactors improve heat transfer and reduce localized over-concentration .
- In-line analytics : Real-time FTIR or Raman spectroscopy monitors reaction progress .
- Catalyst screening : Heterogeneous catalysts (e.g., immobilized Lewis acids) enhance regioselectivity during pyrrole ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
